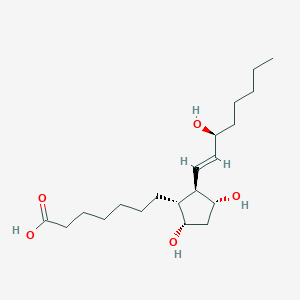

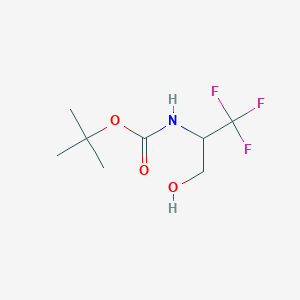

(2S)-2-甲氧基-3-十八烷氧基丙醇-1

描述

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and predicting its behavior in various chemical reactions .Physical And Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s structure .科学研究应用

工业和职业接触

- 工业应用: (2S)-2-甲氧基-3-十八烷氧基丙醇-1 用于工业应用,如油漆、清漆、染料、油墨、粘合剂、清洁剂,以及作为化学合成中的中间体 (Kilanowicz-Sapota & Klimczak, 2021)。

化学合成

- 合成多功能性:该化合物用于将各种苯胺转化为喹啉和甲氧基喹啉,展示了其在有机合成中的多功能性 (Lamberth 等,2014 年)。

药代动力学

- 药物开发和药代动力学:在药理学领域,它用于研究β-肾上腺能活性药物的药代动力学,这对于药物开发和了解药物在体内的行为至关重要 (Walczak,2014 年)。

抗疟疾活性

- 抗疟疾研究:该化合物及其变体已用于合成具有潜在抗疟疾活性的分子,突出了其在开发新的治疗剂中的作用 (D’hooghe 等,2011 年)。

抗癌研究

- 抗癌研究:它已用于合成抗癌活性醚类脂质的氟化类似物,表明其在癌症研究和药物开发中的重要性 (Haufe & Burchardt, 2002)。

环境应用

- 环境科学:该化合物在环境科学中很重要,尤其是在研究醚混合物的汽液平衡方面,这对于了解减少污染和提高燃料辛烷值至关重要 (Oh & Park, 1997)。

作用机制

Target of Action

The primary target of (2S)-2-methoxy-3-octadecoxypropan-1-ol, also known as 1-o-octadecyl-2-o-methyl-sn-glycerol, is the pleckstrin homology domain of the serine/threonine kinase Akt . Akt is a key player in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Mode of Action

This compound is a metabolite of a phosphotidylinositol ether lipid analog (PIA). PIAs are known to target the pleckstrin homology domain of Akt and induce apoptosis in cancer cell lines with high levels of endogenous Akt activity .

Biochemical Pathways

The compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for many cellular functions including cell growth, cell cycle progression, and cell survival. By targeting Akt, the compound can influence these processes, potentially leading to the death of cancer cells .

Result of Action

The compound’s action on the Akt pathway can lead to apoptosis in cancer cells with high levels of endogenous Akt activity . This means that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, its solubility characteristics suggest that it may be more effective in environments with a high concentration of organic molecules . .

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-methoxy-3-octadecoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22-23H,3-21H2,1-2H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBOVDKFGDXGCR-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCOC[C@H](CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332709 | |

| Record name | AC1LA1HX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-methoxy-3-octadecoxypropan-1-ol | |

CAS RN |

83167-59-3 | |

| Record name | AC1LA1HX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does (2S)-2-methoxy-3-octadecoxypropan-1-ol impact epidermal growth factor (EGF) activity in breast cancer cell lines?

A: Research indicates that (2S)-2-methoxy-3-octadecoxypropan-1-ol can inhibit the uptake of EGF in certain breast cancer cell lines. This effect appears to be linked to the compound's ability to interfere with the internalization process of EGF, specifically in ET-18-OCH3-susceptible cell lines like MCF-7 and ZR-75-1. [] This inhibition of EGF uptake was observed at physiological temperature (37°C) and was not observed in an ET-18-OCH3-resistant cell line (BT-20). [] This suggests that the compound's action might be selective to certain cell types and potentially related to specific mechanisms within those cells.

Q2: What is the role of (2S)-2-methoxy-3-octadecoxypropan-1-ol in influencing uterine contractions?

A: Studies suggest that (2S)-2-methoxy-3-octadecoxypropan-1-ol can reverse the inhibitory effect of lindane on spontaneous uterine contractions. [] Lindane, known to disrupt gap junction intercellular communication, sees its effects partially countered by the presence of (2S)-2-methoxy-3-octadecoxypropan-1-ol. [] This suggests a potential role of this compound in modulating pathways related to both gap junction communication and uterine muscle contraction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。